molecular formula C13H14BrN3O B366102 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-29-5

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B366102
CAS RN: 93669-29-5
M. Wt: 308.17g/mol
InChI Key: XZCCNNHZNYRVBP-UHFFFAOYSA-N
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Description

“3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide” is a chemical compound with the molecular formula C13H14BrN3O . It has an average mass of 308.174 Da and a monoisotopic mass of 307.032013 Da . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to an imidazole group via a propyl linker . The bromine atom is attached to the benzene ring .

Advantages and Limitations for Lab Experiments

BIPB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly selective inhibitor of enzymes and receptors, making it useful for studying the effects of drugs on biochemical and physiological processes. However, BIPB has some limitations. It is not water soluble, so it must be dissolved in a solvent before use. It is also rapidly metabolized in the body, making it difficult to use in long-term experiments.

Future Directions

BIPB has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on biochemical and physiological processes, such as enzyme inhibition and receptor binding. It could also be used to identify novel drug targets, as well as to synthesize a variety of compounds, such as peptides and peptidomimetics. Additionally, BIPB could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, BIPB could be used to develop new treatments for diseases, such as Alzheimer's and Parkinson's.

Synthesis Methods

BIPB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-bromobenzamide with 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired product, BIPB, and an imidazole by-product, which can be separated by column chromatography. Another method is the reaction of 3-bromobenzamide with 3-(1H-imidazol-1-yl)propyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces BIPB as the desired product.

Scientific Research Applications

BIPB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocycles. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor binding. BIPB has been used to study the effects of drugs on the body, and it has been used to identify novel drug targets.

properties

IUPAC Name

3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCNNHZNYRVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320309
Record name 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

93669-29-5
Record name 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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